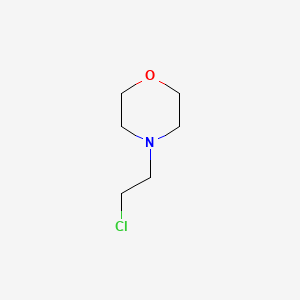

4-(2-Chloroethyl)morpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPMTSHEXFEPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062931 | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3240-94-6 | |

| Record name | 4-(2-Chloroethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholine, 4-(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(2-Chloroethyl)morpholine chemical properties and structure

An In-depth Technical Guide to 4-(2-Chloroethyl)morpholine: Chemical Properties, Structure, and Synthetic Applications

This technical guide provides a comprehensive overview of this compound and its hydrochloride salt, compounds of significant interest to researchers, scientists, and professionals in drug development. This document details their chemical and physical properties, molecular structure, synthesis protocols, and key applications as a versatile intermediate in the pharmaceutical and chemical industries.

This compound is a heterocyclic compound featuring a morpholine (B109124) ring N-substituted with a 2-chloroethyl group. The presence of both a tertiary amine and a reactive alkyl chloride makes it a valuable bifunctional building block in organic synthesis. It is most commonly handled and stored as its hydrochloride salt, which exhibits greater stability.

Spectroscopic Profile of 4-(2-Chloroethyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-Chloroethyl)morpholine and its hydrochloride salt, crucial intermediates in the synthesis of various pharmaceuticals. The document outlines the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound hydrochloride.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound hydrochloride provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound Hydrochloride

| Protons | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-2', H-6' (Morpholine) | ~3.99 | Multiplet | - |

| H-3', H-5' (Morpholine) | ~3.64 | Multiplet | - |

| -CH₂-Cl (Ethyl) | ~4.0 | Triplet | - |

| -N-CH₂- (Ethyl) | ~3.5 | Triplet | - |

Note: Data acquired in D₂O at 400 MHz.[1] The specific multiplets for the morpholine (B109124) protons are complex and often overlap.

¹³C NMR Spectroscopic Data

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound Hydrochloride

| Carbon Atom | Estimated Chemical Shift (δ) in ppm |

| C-2', C-6' (Morpholine, -CH₂-O-) | 60 - 70 |

| C-3', C-5' (Morpholine, -CH₂-N-) | 45 - 55 |

| -CH₂-Cl (Ethyl) | 40 - 50 |

| -N-CH₂- (Ethyl) | 50 - 60 |

Note: These are estimated values based on typical chemical shifts for morpholine and chloroalkane moieties.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound hydrochloride exhibits characteristic peaks corresponding to its structural features.

Table 3: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2850 - 3000 | C-H (Alkyl) | Stretching |

| 2400 - 2700 | N-H⁺ (Amine salt) | Stretching |

| 1450 - 1470 | C-H (Alkyl) | Bending |

| 1115 | C-O-C (Ether) | Stretching |

| 650 - 750 | C-Cl | Stretching |

Note: The broad absorption in the 2400-2700 cm⁻¹ range is characteristic of a secondary amine hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of the free base, this compound, provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 149/151 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₂Cl]⁺ |

| 56 | [C₃H₆N]⁺ |

| 42 | [C₂H₄N]⁺ |

Note: The presence of the chlorine isotope (³⁵Cl and ³⁷Cl) results in M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following sections provide generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Transfer the solution to an NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra using a standard pulse program. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and reference it to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound hydrochloride with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed fragmentation pathway for this compound.

Caption: General workflow for spectroscopic analysis.

Caption: Proposed mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of N-(2-Chloroethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloroethyl)morpholine is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a reactive chloroethyl group and a morpholine (B109124) moiety, makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of N-(2-Chloroethyl)morpholine and its commonly used hydrochloride salt, complete with experimental protocols and graphical representations of key processes.

Chemical Structure and Identification

N-(2-Chloroethyl)morpholine consists of a morpholine ring N-substituted with a 2-chloroethyl group. The presence of the nitrogen atom imparts basic properties, allowing for the formation of salts, most commonly the hydrochloride salt, which often presents as a more stable, crystalline solid.

| Identifier | N-(2-Chloroethyl)morpholine (Free Base) | N-(2-Chloroethyl)morpholine Hydrochloride |

| CAS Number | 3240-94-6[1] | 3647-69-6[2] |

| Molecular Formula | C6H12ClNO[1][3] | C6H13Cl2NO[4] |

| Molecular Weight | 149.62 g/mol [3] | 186.08 g/mol [2][4] |

| IUPAC Name | 4-(2-chloroethyl)morpholine[3] | This compound;hydrochloride[2] |

| Synonyms | Morpholinoethyl chloride, N-(Chloroethyl)morpholine, 2-Morpholinoethyl chloride[3] | 2-Chloroethylmorpholine hydrochloride, 4-(2-Chloroethyl)morpholinium chloride[2] |

Physical Properties

The physical properties of N-(2-Chloroethyl)morpholine differ significantly between its free base and hydrochloride salt forms. The free base is a liquid at room temperature, while the hydrochloride salt is a solid.

| Property | N-(2-Chloroethyl)morpholine (Free Base) | N-(2-Chloroethyl)morpholine Hydrochloride |

| Appearance | Colorless oil[5] | White to beige hygroscopic crystals[2] |

| Melting Point | Not applicable | 180-185 °C (decomposes)[6] |

| Boiling Point | Data varies | 202.8 °C at 760 mmHg[6] |

| Solubility | Soluble in some polar solvents | Soluble in water[6] |

| Flash Point | Not applicable | 76.4 °C[6] |

| Vapor Pressure | Not applicable | 0.288 mmHg at 25 °C[6] |

Chemical Properties and Reactivity

N-(2-Chloroethyl)morpholine is a reactive compound due to the presence of the alkyl chloride. The lone pair of electrons on the nitrogen atom of the morpholine ring makes it nucleophilic and basic.

-

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful reagent for introducing the morpholinoethyl group into other molecules. This reactivity is central to its application in pharmaceutical synthesis.

-

Basicity: As a secondary amine derivative, the nitrogen atom can be protonated by acids to form the corresponding ammonium (B1175870) salt, such as the hydrochloride.

-

Stability: The hydrochloride salt is generally more stable and easier to handle than the free base. The free base may be sensitive to air and moisture. It should be stored in a cool, dry place away from direct sunlight and incompatible substances like strong oxidizers or bases.[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of N-(2-Chloroethyl)morpholine.

| Spectrum | Data Summary |

| ¹H NMR | The proton NMR spectrum of the hydrochloride salt in D₂O shows characteristic signals for the morpholine and chloroethyl protons.[7] A typical pattern for a morpholine ring involves two sets of triplets for the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms.[8] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton of the molecule. |

| Infrared (IR) | The IR spectrum of the hydrochloride salt shows characteristic absorption bands for C-H, C-N, C-O, and C-Cl bonds.[2][9] |

| Mass Spectrometry (MS) | The mass spectrum of the free base shows a molecular ion peak corresponding to its molecular weight.[3] |

Experimental Protocols

Synthesis of N-(2-Chloroethyl)morpholine Hydrochloride

This protocol describes the synthesis of N-(2-Chloroethyl)morpholine hydrochloride from 2-morpholinoethanol (B138140) and thionyl chloride.[10]

Materials:

-

2-Morpholinoethanol

-

Thionyl chloride

-

Benzene (B151609) (or a suitable alternative solvent)

-

Ice bath

-

Reflux apparatus

-

Stirring equipment

-

Filtration apparatus

Procedure:

-

Dissolve 623 g of 2-morpholinoethanol in 2 L of benzene in a suitable reaction vessel.

-

While stirring and maintaining the temperature below 35 °C with an ice bath, slowly add 735 g of thionyl chloride dissolved in 500 ml of benzene dropwise.

-

After the addition is complete, reflux the reaction mixture with stirring for 4 hours.

-

Cool the mixture, which will result in the precipitation of the product.

-

Collect the crystalline precipitate by filtration.

-

The resulting solid is N-(2-chloroethyl)morpholine hydrochloride. The reported yield is approximately 98.7% with a melting point of 180-182 °C.[10]

Purification of Morpholine Derivatives by Flash Column Chromatography

This general protocol can be adapted for the purification of N-(2-Chloroethyl)morpholine free base.[11]

Materials:

-

Crude N-(2-Chloroethyl)morpholine

-

Silica (B1680970) gel for flash chromatography

-

Eluent system (e.g., ethyl acetate (B1210297)/hexanes)

-

Triethylamine (B128534) (Et₃N)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash chromatography column and accessories

-

Rotary evaporator

Procedure:

-

Eluent Selection: Use TLC to determine a suitable eluent system. A mixture of ethyl acetate and hexanes is a good starting point. To prevent peak tailing of the basic morpholine compound, add 0.5-1% triethylamine to the eluent. The target compound should have an Rf value between 0.2 and 0.4.[11]

-

Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, applying gentle pressure.

-

Fraction Collection: Collect fractions and monitor the separation using TLC.

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[11]

Biological Activity and Signaling Pathways

N-(2-Chloroethyl)morpholine is primarily valued as a synthetic intermediate and does not have significant intrinsic biological activity that has been widely reported. Its utility lies in its incorporation into larger molecules that are designed to interact with biological targets. For instance, it is a building block for pharmaceuticals where the morpholine ring can improve pharmacokinetic properties such as solubility and the chloroethyl group allows for covalent linkage or further functionalization. There is no evidence in the reviewed literature to suggest its direct involvement in specific cellular signaling pathways.

Safety and Handling

N-(2-Chloroethyl)morpholine and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions.

-

Toxicity: The hydrochloride salt is toxic if swallowed and harmful in contact with skin.[12]

-

Corrosivity: It can cause severe skin burns and eye damage.[12]

-

Sensitization: May cause an allergic skin reaction.[12]

-

Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

N-(2-Chloroethyl)morpholine is a valuable and versatile chemical intermediate with a well-defined set of physical and chemical properties. Its reactivity, particularly the susceptibility of the chloroethyl group to nucleophilic substitution, underpins its widespread use in the synthesis of pharmaceuticals and other complex organic molecules. Understanding its properties, along with proper handling and purification techniques, is essential for its effective and safe utilization in research and development.

References

- 1. Morpholine, 4-(2-chloroethyl)- [webbook.nist.gov]

- 2. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(2-Chloroethyl) Morpholine HCl: Properties, Uses, Safety Data & Supplier in China [chemheterocycles.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. N-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 [chemnet.com]

- 7. This compound hydrochloride(3647-69-6) 1H NMR [m.chemicalbook.com]

- 8. acdlabs.com [acdlabs.com]

- 9. This compound hydrochloride(3647-69-6) IR Spectrum [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. jraic.com [jraic.com]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Chloroethyl)morpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Chloroethyl)morpholine hydrochloride (CAS No. 3647-69-6), a key intermediate in the synthesis of various pharmaceuticals.[1] This document consolidates available data on its physicochemical properties, solubility in various solvents, and stability under different environmental conditions. Detailed experimental protocols for solubility determination and forced degradation studies are presented to aid researchers in their laboratory work. Furthermore, this guide includes visual representations of experimental workflows and hypothetical degradation pathways to facilitate a deeper understanding of the molecule's behavior.

Physicochemical Properties

This compound hydrochloride is a white to beige crystalline powder.[2][3] It is recognized for its role as an intermediate in the synthesis of pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[2][3][4] The compound is hygroscopic and should be handled with care, utilizing appropriate personal protective equipment due to its toxic and corrosive nature.[2][5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃Cl₂NO | [7][8] |

| Molecular Weight | 186.08 g/mol | [8][9] |

| CAS Number | 3647-69-6 | [9] |

| Appearance | White to off-white/beige crystalline powder or lumps | [2][4][7] |

| Melting Point | 180-186 °C (with decomposition) | [2][4][9] |

| pH (10g/L in H₂O at 20°C) | 4.5 - 5.0 | [2][7] |

| Sensitivity | Hygroscopic, sensitive to moisture | [2][5][6][10] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound hydrochloride exhibits solubility in polar solvents.

| Solvent | Solubility | Temperature | Source(s) |

| Water | Soluble / Miscible | 20°C | [2][4][7][10][11] |

| Methanol | Soluble | Ambient | [11][12] |

| Ethanol | Soluble | Ambient | [7] |

| Chloroform | Slightly Soluble | Heated | [2][3] |

Stability Profile

Understanding the stability of this compound hydrochloride is essential for determining appropriate storage conditions, shelf-life, and identifying potential degradation products. The compound is generally stable under normal temperatures and pressures but is susceptible to degradation under specific conditions.[7]

| Condition | Observation | Recommendations / Incompatibilities | Source(s) |

| Temperature | Stable at ambient temperatures. Decomposes at 180-186°C. | Store below +30°C. | [2][7][9] |

| Light | Photostability data not specified, but standard practice requires evaluation. | Conduct photostability studies as per ICH Q1B guidelines. | [13][14] |

| pH | Stable in acidic conditions (pH 4.5-5.0 for a 1% solution). | Avoid strong bases. | [2][7][11] |

| Humidity | Hygroscopic and sensitive to moisture. | Store under dry, inert gas. Protect from humidity. | [2][5][12] |

| Oxidation | Susceptible to reaction with oxidizing agents. | Avoid reaction with oxidizing agents (e.g., nitrates, peroxides). | [11] |

Experimental Protocols

The following sections detail standardized methodologies for evaluating the solubility and stability of this compound hydrochloride.

Protocol for Equilibrium Solubility Determination

This protocol is designed to determine the solubility of the compound in various solvents at a controlled temperature.

-

Preparation : Add an excess amount of this compound hydrochloride to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[15]

-

Sample Processing : Centrifuge the samples to separate the undissolved solid.[15]

-

Quantification : Carefully extract an aliquot of the supernatant, dilute it with an appropriate solvent, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Determine the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[16] These studies are performed to develop and validate stability-indicating analytical methods.[17][18] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][19]

A. General Sample Preparation: Prepare stock solutions of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration.

B. Stress Conditions:

-

Acidic Hydrolysis :

-

Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M to 1.0 M HCl).[13]

-

Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).[13]

-

At specified time points, withdraw samples, neutralize with a suitable base, dilute, and analyze.

-

-

Alkaline Hydrolysis :

-

Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M to 1.0 M NaOH).[13]

-

Follow the same temperature and time course as the acidic hydrolysis study.

-

At specified time points, withdraw samples, neutralize with a suitable acid, dilute, and analyze.

-

-

Oxidative Degradation :

-

Thermal Degradation :

-

Expose the solid compound to elevated temperatures (e.g., 40°C to 80°C) in a stability chamber.[13]

-

Also, expose a solution of the compound to similar thermal stress.

-

Analyze samples at various time points.

-

-

Photolytic Degradation :

-

Expose the solid compound and a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[13][14] The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt-hours per square meter.[13]

-

A dark control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature conditions.[14]

-

Analyze both the exposed and control samples after the exposure period.

-

C. Analysis: All samples from the forced degradation studies should be analyzed using a validated, stability-indicating HPLC method.[20][21] This method must be capable of separating the intact compound from all process impurities and degradation products.[17] Peak purity analysis should be performed to ensure no degradation products co-elute with the main peak.[17]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for stability testing and a hypothetical degradation pathway for this compound hydrochloride.

Caption: Workflow for Forced Degradation Stability Testing.

Caption: Hypothetical Degradation Pathway of this compound HCl.

References

- 1. This compound hydrochloride-3647-69-6 [ganeshremedies.com]

- 2. This compound hydrochloride CAS#: 3647-69-6 [m.chemicalbook.com]

- 3. This compound hydrochloride | 3647-69-6 [chemicalbook.com]

- 4. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 5. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound HCl at Best Price - High Purity Chemical Compound [abchemicalindustries.com]

- 7. Page loading... [guidechem.com]

- 8. This compound hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound 99 3647-69-6 [sigmaaldrich.com]

- 10. parchem.com [parchem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. This compound hydrochloride, 99% | Fisher Scientific [fishersci.ca]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pharmadekho.com [pharmadekho.com]

- 17. onyxipca.com [onyxipca.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. resolvemass.ca [resolvemass.ca]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Biological Frontier of 4-(2-Chloroethyl)morpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in numerous clinically approved drugs. The introduction of a reactive 2-chloroethyl group at the 4-position of the morpholine ring creates a versatile pharmacophore, 4-(2-Chloroethyl)morpholine, which serves as a crucial building block for a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and neuroprotection. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The biological activity is significantly influenced by the nature of the substituents attached to the core moiety.

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Morpholine-Substituted Tetrahydroquinoline Derivatives [1]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| 10d | A549 (Lung) | 0.062 ± 0.01 |

| MCF-7 (Breast) | 0.58 ± 0.11 | |

| MDA-MB-231 (Breast) | 1.003 ± 0.008 | |

| 10e | A549 (Lung) | 0.033 ± 0.003 |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 |

Table 2: Anticancer Activity of Morpholine-Substituted Quinazoline (B50416) Derivatives [2]

| Compound ID | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | SHSY-5Y (Neuroblastoma) IC50 (µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

Table 3: Anticancer Activity of Benzophenone-Morpholine Analogs [3]

| Compound ID | DLA (Murine Lymphoma) IC50 (µM) | EAC (Murine Ascites) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) |

| 8b | 7.1 ± 0.8 | 7.3 ± 1.2 | 7.0 ± 0.7 | 10.1 ± 0.6 |

| 8f | 9.1 ± 0.8 | 10.3 ± 1.2 | 8.6 ± 1.8 | 13.1 ± 1.1 |

Table 4: Anticancer Activity of Substituted Morpholine Derivatives [4]

| Compound ID | MDA-MB-231 (Breast) IC50 (µg/mL) |

| M2 | 88.27 |

| M5 | 81.92 |

Antimicrobial Activity

The structural versatility of this compound derivatives also lends itself to the development of novel antimicrobial agents.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for a series of sulfamoyl-substituted 4-(2-aminoethyl)morpholine (B49859) derivatives.

Table 5: Antimicrobial Activity of 4-(2-(N-benzyl)arylsulfamoyl)ethyl)morpholine Derivatives [5]

| Compound ID | S. aureus MIC (µM) | E. coli MIC (µM) | P. aeruginosa MIC (µM) |

| 6b | 8.47 ± 1.20 | - | - |

| 6c | 8.70 ± 1.60 | - | - |

| Ciprofloxacin | 7.98 ± 1.33 | - | - |

Mechanism of Action: Targeting Key Signaling Pathways

A significant body of research points towards the inhibition of crucial signaling pathways as a primary mechanism for the anticancer effects of these derivatives.

VEGFR-2 Inhibition

Several this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth and metastasis.[6][7]

VEGFR-2 signaling pathway and its inhibition by derivatives.

Induction of Apoptosis

Many derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the activation of intrinsic mitochondrial pathways, leading to the activation of caspases and subsequent cell death.[8][9]

Induction of apoptosis via the intrinsic mitochondrial pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. This section outlines the methodologies for the synthesis of the core structure and a standard in vitro cytotoxicity assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the this compound precursor.

General workflow for the synthesis of this compound.

Materials:

-

2-Morpholinoethan-1-ol

-

Thionyl chloride (SOCl2)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

Dissolve 2-Morpholinoethan-1-ol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield pure this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Test compounds (this compound derivatives)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide showcase significant potential, particularly in the realm of oncology. The quantitative data presented highlights the potency of these compounds, while the outlined mechanisms of action provide a rationale for their biological effects. Future research should focus on optimizing the lead compounds to enhance their efficacy and selectivity, as well as to improve their pharmacokinetic profiles. Further exploration of their activity against a broader range of cancer cell lines, infectious agents, and in models of neurodegenerative diseases is warranted. The detailed experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest to develop the next generation of this compound-based therapeutics.

References

- 1. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Safe Handling and Disposal of 4-(2-Chloroethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical information on the safety, handling, and disposal of 4-(2-Chloroethyl)morpholine and its hydrochloride salt. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to minimize environmental impact. This document is intended for an audience of trained professionals in research and development settings.

Chemical and Physical Properties

This compound and its hydrochloride salt are chemical intermediates with distinct physical and chemical properties. The hydrochloride salt is a white to beige crystalline powder, while the free base is a liquid.[1][2] Both are soluble in water.[2][3] A summary of their key properties is presented in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C6H12ClNO | [1][4] |

| Molecular Weight | 149.62 g/mol | [4] |

| Appearance | Liquid | [1] |

| Boiling Point | 94°C at 12 mmHg | [5] |

| Purity | 98% | [1] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C6H12ClNO · HCl | |

| Molecular Weight | 186.08 g/mol | [6] |

| Appearance | White to beige crystalline powder | [2][7] |

| Melting Point | 180-186°C (decomposes) | [7] |

| Solubility | Soluble in water and methanol | [2][3] |

| pH | 4.5-5 (10g/l in H2O at 20°C) | [2] |

| Stability | Stable under normal temperatures and pressures; hygroscopic | [2][8] |

Hazard Identification and Toxicity

This compound and its hydrochloride salt are hazardous substances that pose significant health risks upon exposure. The hydrochloride salt is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[9] It may also cause an allergic skin reaction and is harmful to aquatic life with long-lasting effects.[9]

Table 3: GHS Hazard Classifications for this compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 3 | H412: Harmful to aquatic life with long lasting effects |

Source:[9]

Animal studies indicate significant toxicity. The intraperitoneal LD50 in mice for the hydrochloride salt is 161 mg/kg.[3][6] Ingestion of less than 40 grams may be fatal or cause serious health damage in humans.[3] The substance can cause chemical burns to the oral cavity, gastrointestinal tract, skin, and eyes upon direct contact.[3] Vapors or mists are extremely irritating to the eyes.[3]

Long-term exposure to morpholine (B109124) and its congeners may lead to liver and kidney damage.[3] There is also a potential for the conversion of morpholine to the carcinogenic N-nitrosomorpholine in the body.[3]

Safe Handling and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound and its salts.

Table 4: Recommended Personal Protective Equipment (PPE)

| Body Part | Personal Protective Equipment | Standard | Source(s) |

| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield. | EN 166 (EU) or NIOSH (US) | [8] |

| Skin | Chemical-resistant gloves (e.g., PVC), fire/flame resistant and impervious clothing, overalls, and a PVC apron. | EN 374 | [3][11] |

| Respiratory | A full-face respirator with a particulate dust filter is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. | NIOSH/MSHA or EN 149 approved | [8] |

| Footwear | Safety footwear or safety gumboots (e.g., rubber). | [11] |

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust, mists, or vapors.[3][11]

-

Wear suitable protective clothing at all times.[10]

-

Avoid the formation of dust and aerosols.[10]

-

Use non-sparking tools to prevent ignition.[10]

-

Do not eat, drink, or smoke when using this product.[11]

-

Keep containers tightly closed when not in use.[11]

-

Wash hands thoroughly after handling.[11]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

First-Aid Measures

Table 5: First-Aid Procedures for Exposure to this compound

| Exposure Route | First-Aid Protocol | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled. | [10] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor. | [10] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids apart. Consult a doctor. | [10] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [10] |

Spill Response

Minor Spills:

-

Remove all sources of ignition.[3]

-

Clean up all spills immediately.[3]

-

Avoid contact with skin and eyes.[3]

-

Use personal protective equipment.[3]

-

For solids, use dry clean-up procedures and avoid generating dust.[3]

-

For liquids, contain and absorb the spill with sand, earth, inert material, or vermiculite.[11]

-

Place the collected material in a suitable, labeled container for waste disposal.[3][11]

Major Spills:

-

Alert the emergency response team and inform them of the location and nature of the hazard.[3]

-

Wear a self-contained breathing apparatus and full protective gear.[8][11]

-

Prevent the spillage from entering drains or water courses.[11]

Caption: Workflow for responding to a spill of this compound.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.

Storage

-

Store in original, tightly closed containers in a dry, cool, and well-ventilated place.[10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[3][8]

-

Protect containers from physical damage and check regularly for leaks.[11]

-

This material is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[8]

Disposal

This compound and its container must be disposed of as hazardous waste.[3]

-

All waste must be handled in accordance with local, state, and federal regulations.[3]

-

Consult with a licensed professional waste disposal service to dispose of this material.

-

Do not allow the chemical to enter drains or the environment.[10]

-

Contaminated packaging should be treated as the product itself.

-

Puncture containers to prevent reuse before disposal at an authorized landfill.[3]

Caption: Decision tree for the proper disposal of this compound waste.

Biological Effects and Mechanism of Action

Experimental Protocols

Detailed experimental protocols for the use of this compound are specific to the research being conducted. However, the handling, spill response, and disposal procedures outlined in this guide should be incorporated into any laboratory-specific Standard Operating Procedures (SOPs).

General Experimental Workflow Considerations:

Caption: A generalized workflow for experiments involving this compound.

This guide is intended to provide a comprehensive overview of the safety, handling, and disposal of this compound. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and site-specific safety protocols. Always consult the most recent SDS for this chemical before use.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | C6H12ClNO | CID 76727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 3240-94-6 [chemicalbook.com]

- 6. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 8. fishersci.com [fishersci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. echemi.com [echemi.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. This compound hydrochloride | 3647-69-6 [chemicalbook.com]

Synthesis of 4-(2-Chloroethyl)morpholine from morpholine and 2-chloroethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-(2-chloroethyl)morpholine, a crucial intermediate in the pharmaceutical industry, from morpholine (B109124) and 2-chloroethanol (B45725). The synthesis is a well-established two-step process involving an initial N-alkylation followed by a chlorination reaction. This document provides a comprehensive overview of the reaction conditions, detailed experimental protocols, and the underlying reaction mechanisms.

Synthesis Overview

The synthesis of this compound from morpholine proceeds in two primary stages:

-

N-Alkylation: Morpholine is reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol (B42945), to form the intermediate, 2-morpholinoethan-1-ol. This reaction is a nucleophilic substitution where the secondary amine of morpholine attacks the electrophilic carbon of the haloethanol. The presence of a base is often utilized to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

-

Chlorination: The hydroxyl group of 2-morpholinoethan-1-ol is then replaced by a chlorine atom using a chlorinating agent, most commonly thionyl chloride (SOCl₂). This reaction typically yields the hydrochloride salt of this compound, which can then be neutralized to obtain the free base.

The overall synthetic pathway is illustrated below:

Caption: Overall synthetic pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the two key steps of the synthesis based on cited experimental protocols.

Table 1: N-Alkylation of Morpholine to 2-Morpholinoethan-1-ol

| Parameter | Value | Reference |

| Reactants | Morpholine, 2-Bromoethanol | [1] |

| Base | Potassium Carbonate (K₂CO₃) | [1] |

| Solvent | Acetonitrile (CH₃CN) | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Yield | 83% | [1] |

Table 2: Chlorination of 2-Morpholinoethan-1-ol

| Parameter | Value | Reference |

| Reactant | 2-Morpholinoethan-1-ol | [2] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [2][3] |

| Catalyst | N,N-Dimethylformamide (DMF) (catalytic) | [2] |

| Solvent | Dichloromethane (B109758) (DCM) or Benzene (B151609) | [2][3] |

| Reaction Temperature | 0 °C to 40 °C or Reflux | [2][3] |

| Reaction Time | Overnight or 4 hours | [2][3] |

| Yield | 74% (free base), 98.7% (hydrochloride salt) | [2][3] |

Detailed Experimental Protocols

Synthesis of 2-Morpholinoethan-1-ol (N-Alkylation)

This protocol is adapted from a procedure using 2-bromoethanol.[1]

Materials:

-

Morpholine

-

2-Bromoethanol

-

Potassium Carbonate (anhydrous)

-

Acetonitrile

Procedure:

-

To a solution of 2-bromoethanol (1.0 eq) in acetonitrile, add potassium carbonate (1.5-3.0 eq).

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add morpholine (2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude 2-morpholinoethan-1-ol, which can be used in the next step without further purification.

Synthesis of this compound Hydrochloride (Chlorination)

This protocol is based on the chlorination of 2-morpholinoethan-1-ol using thionyl chloride.[2][3]

Materials:

-

2-Morpholinoethan-1-ol

-

Thionyl Chloride (SOCl₂)

-

Dichloromethane (DCM) or Benzene

-

N,N-Dimethylformamide (DMF) (optional, catalytic)

Procedure:

-

Dissolve 2-morpholinoethan-1-ol (1.0 eq) in dichloromethane or benzene in a round-bottom flask equipped with a dropping funnel and a reflux condenser.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-5.0 eq) dropwise to the stirred solution. A catalytic amount of DMF can also be added at this stage.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C or reflux for 4 hours to overnight.[2][3]

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture. The crystalline hydrochloride salt of the product may precipitate.

-

Collect the precipitate by filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.

-

The crude this compound hydrochloride can be recrystallized from a suitable solvent like ethanol (B145695) to yield the purified product.[3]

Isolation of this compound Free Base

The free base can be obtained from the hydrochloride salt.[4]

Materials:

-

This compound hydrochloride

-

Sodium Hydroxide (B78521) (aqueous solution)

-

Dichloromethane

-

Water

-

Magnesium Sulfate (B86663) (anhydrous)

Procedure:

-

Dissolve the this compound hydrochloride in water.

-

Neutralize the solution to a pH of 11 with an aqueous sodium hydroxide solution.

-

Extract the aqueous solution with dichloromethane.

-

Wash the combined organic layers with water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain this compound as an oil.

Reaction Mechanisms and Workflows

N-Alkylation Signaling Pathway

The N-alkylation of morpholine with 2-chloroethanol proceeds via a nucleophilic substitution reaction (SN2). The nitrogen atom of morpholine acts as the nucleophile, attacking the carbon atom bonded to the chlorine.

Caption: Mechanism of N-alkylation of morpholine.

Chlorination Experimental Workflow

The workflow for the chlorination of 2-morpholinoethan-1-ol involves several key steps from reaction setup to product isolation.

Caption: Experimental workflow for the chlorination step.

Mechanism of Chlorination with Thionyl Chloride

The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite.[5] This intermediate then undergoes nucleophilic attack by the chloride ion.

Caption: Mechanism of alcohol chlorination with thionyl chloride.

References

Reactivity of the Chloroethyl Group in 4-(2-Chloroethyl)morpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Chloroethyl)morpholine is a versatile bifunctional molecule widely employed as a key intermediate in the synthesis of a diverse range of compounds, particularly in the pharmaceutical industry. Its utility stems from the presence of a nucleophilic morpholine (B109124) ring and an electrophilic chloroethyl group. This guide provides a comprehensive technical overview of the reactivity of the chloroethyl moiety, detailing its reaction mechanisms, quantitative data, and experimental protocols for its application in chemical synthesis.

Core Reactivity: The Chloroethyl Group as an Alkylating Agent

The primary reactivity of the chloroethyl group in this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent chlorine atom renders the terminal carbon of the ethyl chain susceptible to attack by a wide range of nucleophiles. This alkylating capability is central to its role in the synthesis of more complex molecules.

Mechanism of Action: The Aziridinium (B1262131) Ion Intermediate

A key feature of the reactivity of 2-chloroethylamines, including this compound, is the intramolecular participation of the nitrogen atom to form a highly reactive three-membered ring intermediate known as an aziridinium ion. This neighboring group participation significantly influences the reaction kinetics and stereochemistry.

The formation of the aziridinium ion is an intramolecular cyclization that proceeds via a nucleophilic attack of the morpholine nitrogen on the carbon bearing the chlorine atom, displacing the chloride ion. This intermediate is highly strained and, therefore, very susceptible to nucleophilic attack. The subsequent reaction with a nucleophile can occur at either of the two carbons of the original ethyl group, leading to the final product.

Caption: Formation and reaction of the aziridinium ion intermediate.

Quantitative Data on Reactivity

| Nucleophile Type | Reaction Conditions | Product Type | Typical Yield (%) | Reference |

| Phenols | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 4-(2-Aryloxyethyl)morpholine | 60-90 | General knowledge |

| Amines | Base (e.g., Et₃N), Solvent (e.g., Acetonitrile), Heat | 4-(2-(Dialkylamino)ethyl)morpholine | 70-95 | General knowledge |

| Thiols | Base (e.g., NaH), Solvent (e.g., DMF) | 4-(2-(Arylthio)ethyl)morpholine | 80-95 | General knowledge |

| Imidazoles | Base (e.g., K₂CO₃), Solvent (e.g., Toluene), Reflux | N-substituted imidazoles | ~99 (for Nimorazole) | [1] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of 2-morpholinoethan-1-ol with thionyl chloride.[2]

Materials:

-

2-Morpholinoethan-1-ol

-

Thionyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a stirred solution of 2-morpholinoethan-1-ol (1.0 eq.) in dichloromethane, slowly add thionyl chloride (5.0 eq.) at 0 °C, followed by a catalytic amount of DMF.[2]

-

Heat the reaction mixture to 40 °C and stir overnight.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by vacuum evaporation.[2]

-

Dilute the crude product with dichloromethane and wash with saturated sodium bicarbonate solution.[2]

-

Concentrate the organic layer under reduced pressure.[2]

-

Purify the crude residue by column chromatography using 3% methanol in dichloromethane as the eluent to afford this compound as a colorless liquid (yield: 74.0%).[2]

Caption: Workflow for the synthesis of this compound.

N-Alkylation of 2-Nitroimidazole for the Synthesis of Nimorazole

This compound is a key intermediate in the synthesis of Nimorazole, a 5-nitroimidazole derivative with radiosensitizing and antiprotozoal properties.

Materials:

-

4(5)-Nitroimidazole

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol

Procedure:

-

A mixture of 4(5)-nitroimidazole and potassium carbonate in toluene is heated to reflux.

-

This compound is added to the refluxing mixture.

-

The reaction proceeds to yield a mixture of N-2-morpholinoethyl-5-nitroimidazole (Nimorazole) and N-2-morpholinoethyl-4-nitroimidazole.

-

The desired product, Nimorazole, can be purified by crystallization from methanol to a purity of over 99%.[1]

Role in Drug Development: The Morpholine Moiety in PI3K/Akt Signaling Pathway Inhibition

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3][4]

Numerous PI3K inhibitors incorporate a morpholine ring, where the oxygen atom often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[5][6][7] While this compound itself is not a direct inhibitor, its derivatives, synthesized via the alkylation reactions described above, can be designed to target this pathway. The chloroethyl group provides a reactive handle to attach the morpholine moiety to a larger scaffold designed to bind to the PI3K active site.

Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition.

Conclusion

The chloroethyl group of this compound is a highly versatile reactive handle that enables the facile introduction of the morpholinoethyl moiety into a wide array of molecules. Its reactivity, primarily governed by the formation of a transient aziridinium ion, allows for efficient alkylation of various nucleophiles. This property has been extensively utilized in the synthesis of pharmaceuticals and other biologically active compounds. A deeper understanding of its reactivity and the development of robust synthetic protocols are crucial for leveraging the full potential of this valuable building block in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

4-(2-Chloroethyl)morpholine hydrochloride melting point and appearance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and handling of 4-(2-chloroethyl)morpholine hydrochloride (CAS No: 3647-69-6), a key intermediate in the synthesis of various pharmaceuticals.

Physicochemical Properties

This compound hydrochloride is a hygroscopic crystalline solid.[1][2][3] Its appearance is consistently reported as a white to off-white or beige powder or crystals.[1][4][5][6] The compound is soluble in water and methanol.[1][7][8]

| Property | Value | References |

| CAS Number | 3647-69-6 | [1][4][9][10] |

| Molecular Formula | C6H13Cl2NO | [1][3][8] |

| Molecular Weight | 186.08 g/mol | [1][3][10] |

| Appearance | White to off-white/beige crystalline powder | [1][4][5][6][11] |

| Melting Point | 180-186 °C (with decomposition) | [1][2][4][10][12][13][14] |

| Solubility | Soluble in water and methanol | [1][7][8] |

| Purity | Typically >97.0% | [6][10] |

| Moisture Content (KF) | NMT 0.50% | [4] |

Synthetic Utility

This compound hydrochloride serves as a crucial building block in the synthesis of a range of biologically active molecules. It is a key intermediate for pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine.[1][4][5] Furthermore, its reactive chloroethyl group makes it a valuable reagent in the development of potential DNA cross-linking antitumor agents and synthetic opiate analogues.[1][5]

Caption: Synthetic pathways of this compound HCl.

Experimental Protocols

Determination of Melting Point

The melting point of this compound hydrochloride is determined using a standard capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the substance is completely molten (clear point) are recorded. The range between these two temperatures is the melting range. For this compound hydrochloride, melting is accompanied by decomposition, which may be observed as darkening or gas evolution.[1][2][10][13]

Caption: General workflow for chemical characterization.

Safety and Handling

This compound hydrochloride is classified as a hazardous substance.[4][7] It is toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[3][7][13][15] It may also cause an allergic skin reaction.[7][15] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[12][16] Work should be conducted in a well-ventilated area or a fume hood.[12] Store the compound in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents, as it is hygroscopic.[1][8][12]

References

- 1. This compound hydrochloride CAS#: 3647-69-6 [m.chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. Morpholine, 4-(2-chloroethyl)-, hydrochloride (1:1) | C6H13Cl2NO | CID 77210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]

- 5. This compound hydrochloride | 3647-69-6 [chemicalbook.com]

- 6. This compound hydrochloride, 99% 100 g | Request for Quote [thermofisher.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound HCl at Best Price - High Purity Chemical Compound [abchemicalindustries.com]

- 9. darshanpharmachem.com [darshanpharmachem.com]

- 10. This compound 99 3647-69-6 [sigmaaldrich.com]

- 11. 2-Morpholinoethyl chloride hydrochloride(3647-69-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound hydrochloride, CAS No. 3647-69-6 - iChemical [ichemical.com]

- 14. AB178078 | CAS 3647-69-6 – abcr Gute Chemie [abcr.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 4-(2-Chloroethyl)morpholine

A comprehensive overview for researchers, scientists, and drug development professionals on the pivotal role of 4-(2-chloroethyl)morpholine as a versatile building block in the synthesis of a wide array of therapeutic agents. This guide delves into its application in anticancer, antimicrobial, and other pharmacologically significant compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways.

Introduction

This compound, a bifunctional molecule incorporating a reactive chloroethyl group and a morpholine (B109124) ring, has emerged as a crucial intermediate in the landscape of medicinal chemistry. Its unique structural features allow for its facile incorporation into a diverse range of molecular scaffolds, leading to the development of numerous clinically relevant drugs and novel therapeutic candidates. The morpholine moiety, often considered a "privileged structure," can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, while the chloroethyl group serves as a versatile handle for synthetic elaboration.[1] This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its role in the synthesis of anticancer, antifungal, and antibacterial agents, as well as other notable pharmaceuticals.

Core Applications in Medicinal Chemistry

The utility of this compound hydrochloride spans various therapeutic areas, primarily serving as a key precursor for introducing the morpholinoethyl moiety into a target molecule. This substitution can significantly modulate the pharmacological profile of the parent compound.

Anticancer Agents

A significant area of application for this compound is in the development of anticancer therapeutics, particularly kinase inhibitors. The morpholine ring has been shown to be a critical component in the design of potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[2][3]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several potent PI3K inhibitors incorporating a morpholine moiety, derived from this compound, have been synthesized and evaluated. The morpholine oxygen can form a key hydrogen bond with the hinge region of the kinase domain, contributing to the high affinity of these inhibitors.[4]

Table 1: In Vitro Activity of Morpholine-Containing PI3K Inhibitors

| Compound Reference | Target(s) | IC50 (nM) | Cell Line | Reference |

| ZSTK474 | PI3Kα | 5.0 | A375 | [5] |

| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | 2.0 | A375 | [6] |

| Morpholinopyrimidine 14 | PI3K | More potent than ZSTK474 | C4-2 | [2] |

| Morpholinopyrimidine 20 | PI3K | More potent than ZSTK474 | C4-2 | [2] |

| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR pathway | 125-250 (inhibition of phosphorylation) | MCF7 | [3] |

| Morpholine-substituted tetrahydroquinoline 10e | mTOR | 33 | A549 | [7] |

Antimicrobial Agents

The morpholine scaffold is also a key feature in a number of antimicrobial agents. Its incorporation can enhance the antibacterial and antifungal properties of various chemical classes.

Morpholine-based antifungals, such as fenpropimorph (B1672530) and amorolfine, act by inhibiting two key enzymes in the ergosterol (B1671047) biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[8] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This compound serves as a valuable starting material for the synthesis of novel analogs with potent antifungal activity.

Table 2: In Vitro Antifungal Activity of Morpholine Derivatives

| Compound Reference | Fungal Strain | MIC (µg/mL) | Reference |

| Sila-analogue 24 | Candida albicans ATCC 24433 | 1 | [8] |

| Sila-analogue 24 | Aspergillus niger ATCC 10578 | 0.5 | [8] |

| Brominated 4-hydroxy-2-quinolone 3j | Aspergillus flavus | IC50 = 1.05 | [9] |

Derivatives of this compound have been explored for their antibacterial potential. The morpholine moiety has been incorporated into various heterocyclic systems, such as quinolones and imidazolones, to generate compounds with activity against both Gram-positive and Gram-negative bacteria.[10][11] The mechanisms of action for these compounds are varied and can include the inhibition of essential bacterial enzymes and the disruption of the bacterial cell membrane. For instance, some morpholine-containing imidazolones have been shown to act as adjuvants for β-lactam antibiotics in methicillin-resistant Staphylococcus aureus (MRSA) by potentially interacting with the allosteric site of penicillin-binding protein 2a (PBP2a).[10]

Table 3: In Vitro Antibacterial Activity of Morpholine Derivatives

| Compound Reference | Bacterial Strain | MIC (µg/mL) | Reference |

| Quaternary quinolone 4e | Escherichia coli | 0.25 | [11] |

| Morpholine derivative 4 | Various Gram-positive and Gram-negative | - | [12] |

| Morpholine derivative 6 | Various Gram-positive and Gram-negative | - | [12] |

Other Therapeutic Applications

Beyond cancer and infectious diseases, this compound is a precursor to several other important pharmaceuticals.[11][13]

-

Pholcodine: An opioid cough suppressant that acts on the cough center in the medulla oblongata.[2]

-

Nimorazole: A radiosensitizing agent used in the treatment of head and neck cancer.[11][13]

-

Reboxetine (B1679249): A selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound hydrochloride and representative examples of its application in the preparation of biologically active molecules.

Synthesis of this compound Hydrochloride

Method 1: From 2-Morpholinoethan-1-ol [10]

-

Reaction Setup: A solution of 2-morpholinoethan-1-ol (1.0 eq) in dichloromethane (B109758) (DCM) is cooled to 0 °C in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Thionyl Chloride: Thionyl chloride (5.0 eq) is added dropwise to the stirred solution, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction: The reaction mixture is heated to 40 °C and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the solvent is removed under reduced pressure. The crude residue is dissolved in DCM and washed with a saturated aqueous solution of sodium bicarbonate.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of methanol (B129727) and DCM (e.g., 3% MeOH in DCM) as the eluent to afford this compound.

-

Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in the same solvent. The resulting precipitate is then collected by filtration and dried.

Method 2: From Morpholine and 2-Chloroethanol (B45725) [2]

-

Initial Reaction: Morpholine (1.0 eq) and 2-chloroethanol (1.2 eq) are dissolved in toluene (B28343) and heated at reflux for 2 hours.

-

Cooling and Addition: The reaction mixture is cooled to room temperature, and then to 0 °C in an ice bath. Thionyl chloride (2.0 eq) is added dropwise.

-

Reaction: The mixture is stirred in the ice bath for 20 minutes and then at room temperature for 6 hours.

-

Workup and Purification: Toluene and unreacted thionyl chloride are removed by distillation under reduced pressure. The resulting residue is recrystallized from ethanol (B145695) to yield this compound hydrochloride.

Synthesis of a Morpholinopyrimidine PI3K Inhibitor Intermediate

This protocol describes the synthesis of 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, an intermediate in the preparation of potent PI3K inhibitors.[2]

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine (B138864) in a suitable solvent, add one equivalent of morpholine and a base (e.g., triethylamine).

-

First Substitution: Stir the reaction at room temperature to achieve monosubstitution, yielding 4-chloro-6-morpholino-2-chloropyrimidine.

-

Second Substitution: To the resulting intermediate, add one equivalent of 6-aminohexan-1-ol and a base.

-

Reaction: Heat the reaction mixture to drive the second substitution reaction to completion.

-

Purification: After workup, the product, 6-((4-chloro-6-morpholinopyrimidin-2-yl)amino)hexan-1-ol, is purified by column chromatography.

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.